![molecular formula C8H16ClNO B2688715 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride CAS No. 2219379-84-5](/img/structure/B2688715.png)
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-azabicyclo[321]octan-4-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
作用机制
Target of Action
The primary target of 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of This compound Compounds with the 8-azabicyclo[321]octane scaffold, like this one, are known to interact with biological targets in a way that leads to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that tropane alkaloids, which share a similar structure, can affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of This compound Compounds with a similar structure are known to have various biological activities .
准备方法
The synthesis of 1-Methyl-6-azabicyclo[321]octan-4-ol hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of stereoselective synthesis is also crucial to obtain the desired enantiomer of the compound .
化学反应分析
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, especially in understanding receptor-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
相似化合物的比较
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride can be compared to other bicyclic compounds, such as tropane alkaloids. These compounds share a similar core structure but differ in their functional groups and overall molecular configuration. The unique features of this compound, such as its specific substitution pattern and the presence of the hydrochloride salt, distinguish it from other similar compounds.
Similar compounds include:
- Tropane
- Cocaine
- Scopolamine
- Atropine
These compounds have varying applications and biological activities, highlighting the versatility and importance of the bicyclic scaffold in chemical and pharmaceutical research.
属性
IUPAC Name |
1-methyl-6-azabicyclo[3.2.1]octan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXURHXTPURGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1)NC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
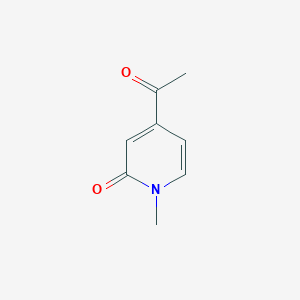
![N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2688635.png)
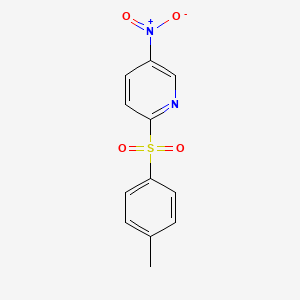
![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)
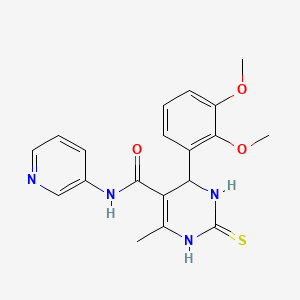
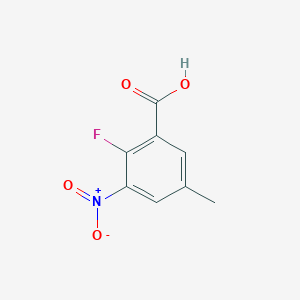
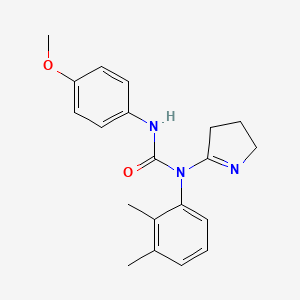

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B2688652.png)
![6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2688653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2688655.png)
